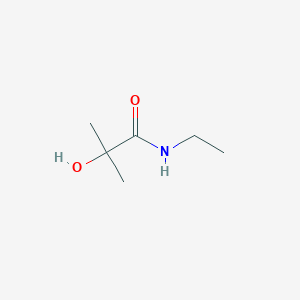

N-ethyl-2-hydroxy-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2-hydroxy-2-methylpropanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of propanamide, featuring an ethyl group, a hydroxyl group, and a methyl group attached to the central carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-ethyl-2-hydroxy-2-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-2-methylpropanoic acid with ethylamine. The reaction typically occurs under mild conditions, often in the presence of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as:

Mixing: Combining 2-hydroxy-2-methylpropanoic acid and ethylamine in a solvent.

Reaction: Allowing the mixture to react at controlled temperatures.

Purification: Using techniques like distillation or crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-ethyl-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-2-oxo-2-methylpropanamide.

Reduction: The amide group can be reduced to an amine under specific conditions using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane.

Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products:

Oxidation: N-ethyl-2-oxo-2-methylpropanamide.

Reduction: N-ethyl-2-hydroxy-2-methylpropylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

N-ethyl-2-hydroxy-2-methylpropanamide has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 40 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .

2. Pharmaceutical Applications

The compound is being explored as a potential therapeutic agent in treating autoimmune diseases and vascular conditions due to its interaction with sphingosine-1-phosphate (S1P) receptors. Research indicates that modulation of these receptors can lead to significant immunomodulatory effects.

Case Study:

A patent (EP2560969B1) discusses compounds similar to this compound that serve as S1P receptor agonists. These compounds have shown promise in reducing lymphocyte trafficking and mitigating conditions such as multiple sclerosis and organ rejection in transplantation settings .

Chemical Synthesis and Derivatives

This compound can be synthesized through various chemical pathways, often involving the reaction of ethyl amines with hydroxy acids. Its derivatives have been studied for enhanced biological activity.

Table 1: Synthesis Pathways

| Method | Reagents | Yield (%) |

|---|---|---|

| Direct Amide Synthesis | Ethylamine + 2-Hydroxy-2-methylpropanoic acid | 85 |

| Acylation Reaction | Ethylamine + Acetic Anhydride | 90 |

Toxicological Studies

Toxicological evaluations are crucial for determining the safety profile of this compound. Studies have shown low toxicity levels in animal models, making it a candidate for further pharmaceutical development.

Case Study:

A toxicology report highlighted that doses up to 200 mg/kg did not exhibit significant adverse effects in rodent models, indicating a favorable safety margin for potential therapeutic use .

Wirkmechanismus

The mechanism of action of N-ethyl-2-hydroxy-2-methylpropanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function.

Vergleich Mit ähnlichen Verbindungen

- N-methyl-2-hydroxy-2-methylpropanamide

- N-ethyl-2-oxo-2-methylpropanamide

- N-ethyl-2-hydroxy-2-ethylpropanamide

Comparison: N-ethyl-2-hydroxy-2-methylpropanamide is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which can influence its reactivity and interactions. Compared to N-methyl-2-hydroxy-2-methylpropanamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in its chemical behavior and applications.

Biologische Aktivität

N-ethyl-2-hydroxy-2-methylpropanamide, also known by its CAS number 199190-64-2, is an organic compound classified as an amide. Its unique structure, which includes an ethyl group and a hydroxyl group attached to a carbon chain, suggests potential biological activities that warrant investigation. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

Biological Activity

The biological activity of this compound has been explored in various contexts, including its potential as a therapeutic agent. Research indicates that the compound may exhibit:

- Antimicrobial Activity: Initial studies suggest that compounds with similar structures can possess antibacterial and antifungal properties. The presence of the hydroxyl group may enhance solubility and bioavailability, potentially increasing efficacy against microbial pathogens.

- Enzyme Interaction: Investigations into the binding affinity of this compound with specific enzymes or receptors are critical for understanding its mechanism of action. For instance, amidases and other hydrolases may interact with this compound, influencing biochemical pathways .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Amidation: Reacting the corresponding carboxylic acid with ethanolamine in the presence of coupling agents.

- Hydrolysis Reactions: Starting from esters or nitriles followed by hydrolysis to yield the amide.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Antimicrobial Studies

In a study assessing various amides for antimicrobial activity, this compound was evaluated alongside structurally similar compounds. Results indicated that while some derivatives showed significant antibacterial effects, the specific activity of this compound required further exploration to determine its efficacy against specific strains .

Enzyme Inhibition Assays

Research involving enzyme inhibition has highlighted the potential of this compound to modulate enzyme activity. For example, amidase enzymes purified from microbial sources demonstrated varying degrees of interaction with this compound. The results suggested that this compound could serve as a lead compound for developing enzyme inhibitors .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals insights into its biological potential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Ethyl-N-methyl-2-methylpropanamine | C7H15N | Additional methyl group; different reactivity |

| N-Ethyl-N-hydroxy-2-methylpropanamide | C6H13NO | Hydroxyl group enhances polarity and solubility |

| N-Ethyl-N-acetylamino-propanoic acid | C6H11NO3 | Acetylation may alter biological activity significantly |

This table illustrates how variations in functional groups can significantly influence the biological behavior and activity of related compounds.

Eigenschaften

IUPAC Name |

N-ethyl-2-hydroxy-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-5(8)6(2,3)9/h9H,4H2,1-3H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZHGPJWAFTWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.